

Physical and chemical properties of 3-Fluoro-5-methylpyridine

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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

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In-Depth Technical Guide to 3-Fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Fluoro-5-methylpyridine**, a key building block in modern medicinal and agricultural chemistry.

Core Physical and Chemical Properties

3-Fluoro-5-methylpyridine is a colorless to light yellow liquid at room temperature. While specific experimental data for some of its physical properties are not readily available in the literature, data for isomeric and related compounds can provide useful estimations. The strategic placement of a fluorine atom and a methyl group on the pyridine ring significantly influences its electronic properties and reactivity.

Physical Properties

Quantitative physical data for **3-Fluoro-5-methylpyridine** is sparse. The following table summarizes key identifiers and includes data for the closely related isomer, 2-Fluoro-5-methylpyridine, and the parent compound, 3-Methylpyridine, for comparative purposes.

Property	Value for 3-Fluoro-5-methylpyridine	Comparative Data
Molecular Formula	C ₆ H ₆ FN[1]	-
Molecular Weight	111.12 g/mol [1]	-
Appearance	Colorless to slight yellow liquid	-
Boiling Point	Data not available	158-159 °C (for 2-Fluoro-5-methylpyridine) 144 °C (for 3-Methylpyridine)[2]
Melting Point	Data not available	-19 °C (for 3-Methylpyridine)[2]
Density	Data not available	1.072 g/mL at 25 °C (for 2-Fluoro-5-methylpyridine) 0.957 g/mL (for 3-Methylpyridine)[2]
Solubility	Data not available	Miscible with water (for 3-Methylpyridine)[2]
Storage Temperature	0-8 °C	-

Chemical Identifiers

Identifier	Value
IUPAC Name	3-Fluoro-5-methylpyridine
Synonyms	5-Fluoro-3-methylpyridine, 5-Fluoro-3-picoline
CAS Number	407-21-6
PubChem CID	2762892[3]
Molecular Structure	C1=CN=C(C=C1C)F

Spectroscopic and Reactivity Data

Spectroscopic Data Summary

Detailed experimental spectra for **3-Fluoro-5-methylpyridine** are available through specialized chemical data providers.^{[3][4]} The expected spectral features are summarized below:

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of adjacent proton signals. Aromatic protons are expected in the δ 7.0-8.5 ppm range, and the methyl protons around δ 2.3-2.5 ppm.
¹³ C NMR	Six distinct signals for the six carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant (¹ JCF). Aromatic carbons typically appear in the δ 120-160 ppm range, while the methyl carbon will be significantly upfield (around δ 15-25 ppm). For the related 3-fluoropyridine-2-methanol, aromatic carbon signals appear between δ 124-167 ppm. ^[5]
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 111.12, corresponding to the molecular weight of the compound.
¹⁹ F NMR	A single signal for the fluorine atom, with coupling to nearby protons.

Chemical Reactivity

The chemical reactivity of **3-Fluoro-5-methylpyridine** is dominated by the pyridine ring and the influence of its substituents. The fluorine atom, being highly electronegative, enhances the electrophilicity of the pyridine ring, making it a valuable intermediate in nucleophilic aromatic substitution reactions. It serves as a crucial building block for introducing the 5-fluoro-3-methylpyridyl moiety into larger, more complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals.^[6]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Fluoro-5-methylpyridine** is not readily available in peer-reviewed literature. However, a common and effective method for the synthesis of fluoropyridines is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt.

General Experimental Protocol: Synthesis of a Fluoropyridine via Balz-Schiemann Reaction

This protocol is a representative example for the synthesis of a fluoropyridine and can be adapted for **3-Fluoro-5-methylpyridine** starting from 3-Amino-5-methylpyridine.

Materials:

- 3-Amino-5-methylpyridine
- 42% Aqueous Tetrafluoroboric Acid (HBF_4)
- Sodium Nitrite (NaNO_2)
- Sodium Bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Calcium Hydride (CaH_2)

Procedure:

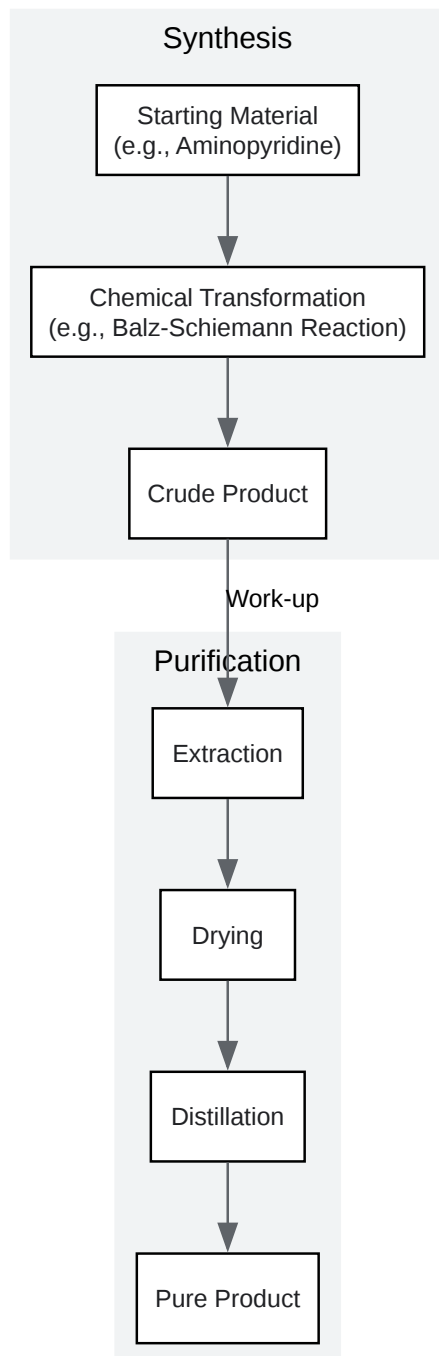
- Formation of the Diazonium Salt: In a suitable reaction flask equipped with a stirrer and a thermometer, dissolve 3-Amino-5-methylpyridine in 42% aqueous HBF_4 . Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

- **Decomposition and Product Formation:** Gently heat the reaction mixture to induce thermal decomposition of the diazonium tetrafluoroborate salt. The evolution of nitrogen gas will be observed.
- **Work-up:** After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **3-Fluoro-5-methylpyridine** can be purified by distillation.

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a fluorinated pyridine derivative.

General Workflow for Fluorinated Pyridine Synthesis



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General workflow for synthesis and purification.

Applications in Drug Discovery and Agrochemicals

3-Fluoro-5-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules.

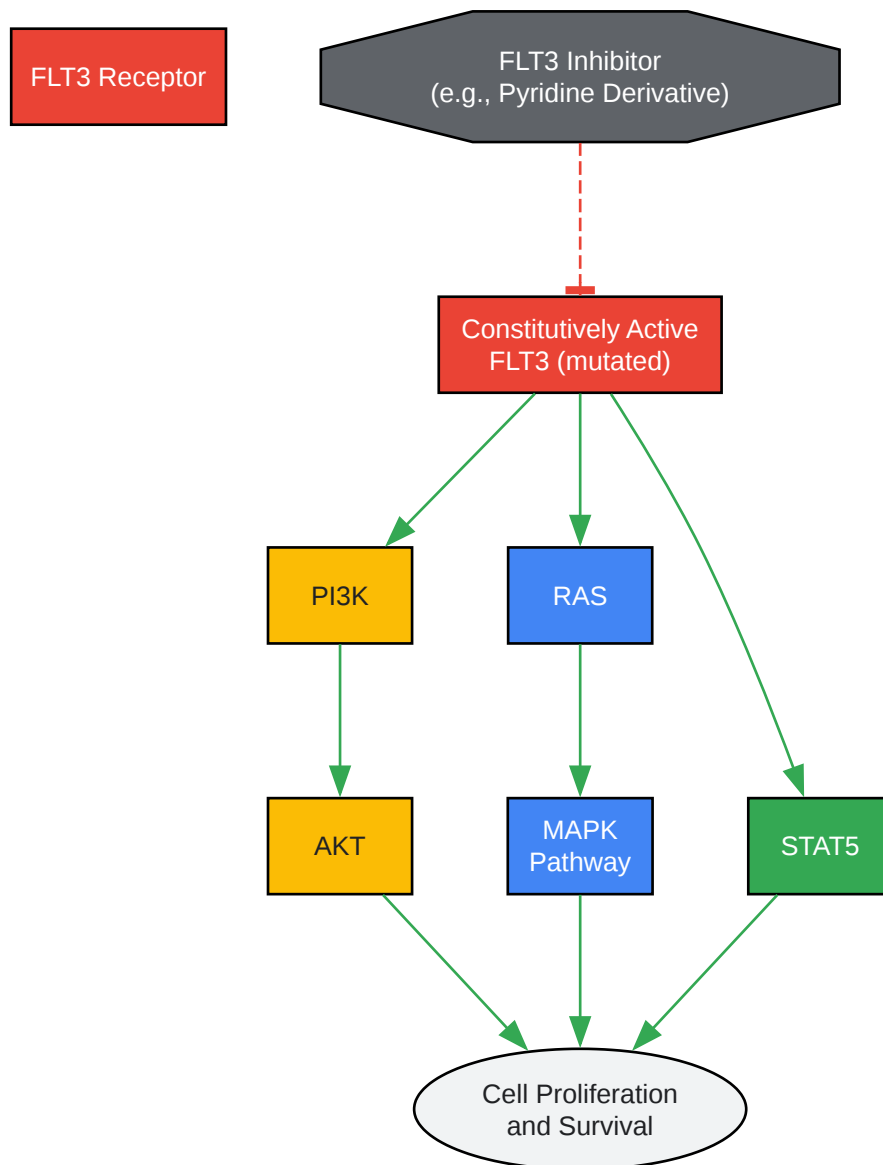
- **Pharmaceuticals:** It is a key intermediate in the development of drugs targeting neurological disorders. The incorporation of the fluoropyridine moiety can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.
- **Agrochemicals:** This compound is utilized in the formulation of modern herbicides and pesticides, contributing to improved crop protection and yields.^[6]

Relevance in Signaling Pathways: The FLT3 Pathway in Acute Myeloid Leukemia (AML)

Derivatives of fluorinated pyridines are often investigated as kinase inhibitors in oncology. A relevant example is the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is frequently mutated in Acute Myeloid Leukemia (AML).^{[7][8]} Constitutive activation of the FLT3 receptor leads to the aberrant activation of downstream signaling pathways, promoting the proliferation and survival of leukemia cells.^{[7][8]} Small molecule inhibitors, often containing heterocyclic scaffolds like pyridine, are a key therapeutic strategy.

The diagram below illustrates the simplified FLT3 signaling pathway.

Simplified FLT3 Signaling Pathway in AML



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Simplified FLT3 signaling pathway in AML.

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References

- 1. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Fluoro-5-methylpyridine | C₆H₆FN | CID 2762892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-5-methylpyridine | 407-21-6 [chemicalbook.com]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
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